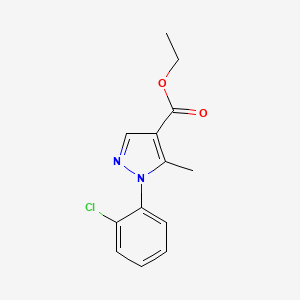
1,3-dimethylimidazol-1-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylimidazolium is an organic compound belonging to the class of imidazolium-based ionic liquids. It is characterized by the presence of two methyl groups attached to the nitrogen atoms of the imidazole ring. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents, making it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethylimidazolium can be synthesized through several methods. One common approach involves the alkylation of imidazole with methyl iodide or methyl sulfate. The reaction typically occurs in the presence of a base, such as potassium carbonate, under reflux conditions. The resulting product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, 1,3-dimethylimidazolium is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality 1,3-dimethylimidazolium .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylimidazolium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazolium-based oxides.
Reduction: It can be reduced to form imidazolium-based hydrides.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiolates, and amines are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include imidazolium-based oxides, hydrides, and substituted imidazolium derivatives, which have diverse applications in catalysis, materials science, and pharmaceuticals .
Applications De Recherche Scientifique
1,3-Dimethylimidazolium has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-dimethylimidazolium involves its interaction with various molecular targets and pathways. In catalytic processes, it acts as a Lewis acid, facilitating the formation of reactive intermediates. In biological systems, it can interact with cell membranes and proteins, affecting their stability and function. The unique ionic nature of 1,3-dimethylimidazolium allows it to form strong ionic bonds with other molecules, enhancing its reactivity and selectivity .
Comparaison Avec Des Composés Similaires
1,3-Dimethylimidazolium can be compared with other imidazolium-based ionic liquids, such as:
1-Ethyl-3-methylimidazolium: Similar in structure but with an ethyl group instead of a methyl group, offering different solubility and reactivity properties.
1-Butyl-3-methylimidazolium: Contains a butyl group, providing higher hydrophobicity and different phase behavior.
1,2-Dimethylimidazolium: Similar but with methyl groups on different positions, affecting its chemical properties and applications.
The uniqueness of 1,3-dimethylimidazolium lies in its balance of hydrophilicity and hydrophobicity, making it versatile for various applications in both aqueous and non-aqueous systems .
Propriétés
Formule moléculaire |
C7H10F6N3O4S2+ |
|---|---|
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
1,3-dimethylimidazol-1-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C5H9N2.C2HF6NO4S2/c1-6-3-4-7(2)5-6;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,1-2H3;9H/q+1; |
Clé InChI |
RKOOCSCKLMKXMN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Cyclohexanemethoxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14879702.png)
![4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14879707.png)

![2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B14879730.png)

![4-[(cis-2-Pentenyloxy)methyl]phenylZinc bromide](/img/structure/B14879749.png)



![3-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-4H-[1,2,4]triazin-5-one](/img/structure/B14879773.png)


![2-(butan-2-ylsulfanyl)-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879777.png)
